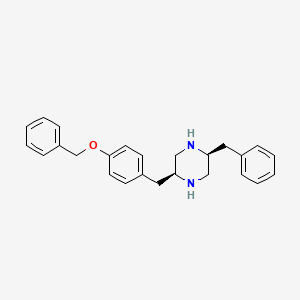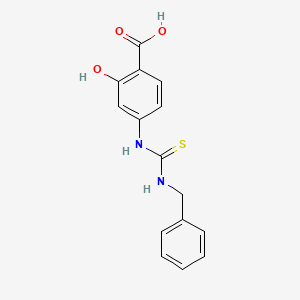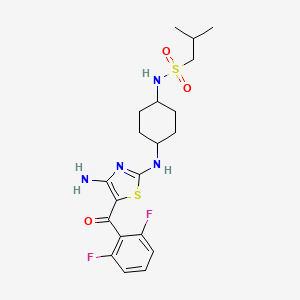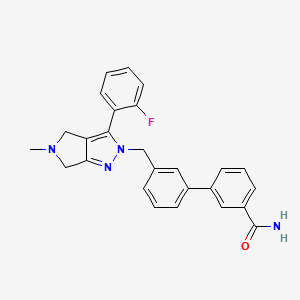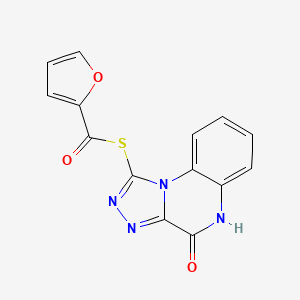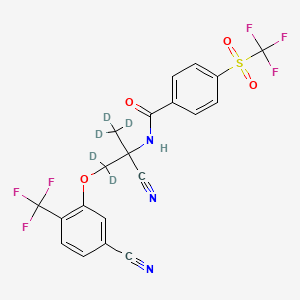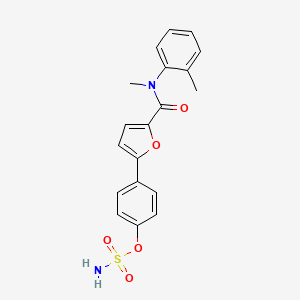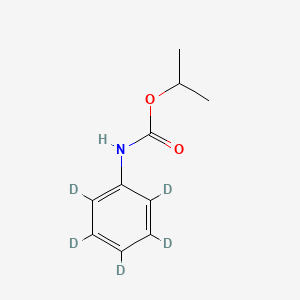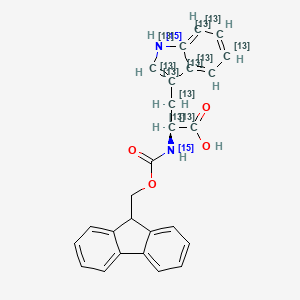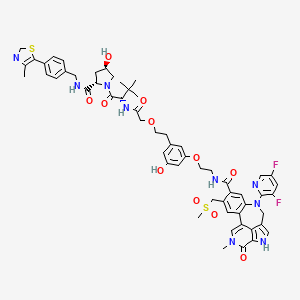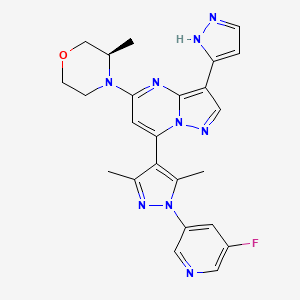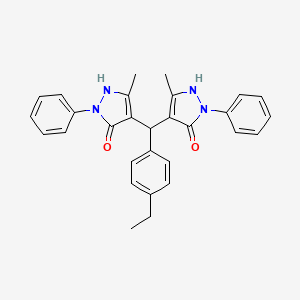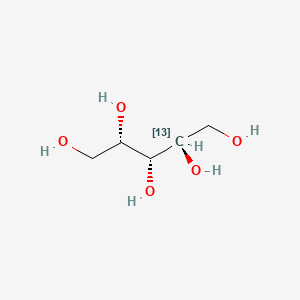
Xylitol-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylitol-2-13C is a stable isotope-labeled compound of xylitol, where the carbon-13 isotope is incorporated at the second carbon position. Xylitol itself is a five-carbon sugar alcohol, commonly used as a sugar substitute due to its sweetness and lower caloric content compared to sucrose. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Xylitol-2-13C typically involves the chemical reduction of xylose-2-13C. The process begins with the preparation of xylose-2-13C, which is then subjected to catalytic hydrogenation under controlled conditions to produce this compound. The reaction is usually carried out in the presence of a catalyst such as nickel or ruthenium at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of xylitol, including its isotopically labeled variants, often involves the biotechnological conversion of lignocellulosic biomass. This method utilizes specific microorganisms capable of converting xylose derived from biomass into xylitol. The process is environmentally friendly and operates under milder conditions compared to chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Xylitol-2-13C undergoes various chemical reactions, including:
Oxidation: Xylitol can be oxidized to produce xylulose or other related compounds.
Reduction: Further reduction of xylitol can lead to the formation of lower molecular weight polyols.
Substitution: Xylitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using nickel or ruthenium catalysts.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Xylulose, xylonic acid.
Reduction: Lower molecular weight polyols.
Substitution: Various substituted xylitol derivatives.
Wissenschaftliche Forschungsanwendungen
Xylitol-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and utilization of xylitol in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in diabetes management and dental health.
Industry: Utilized in the production of biodegradable polymers and other value-added products
Wirkmechanismus
Xylitol-2-13C exerts its effects primarily through its metabolic pathways. In biological systems, xylitol is taken up by cells and metabolized through the pentose phosphate pathway. The incorporation of carbon-13 allows for detailed tracking of its metabolic fate using NMR spectroscopy. Xylitol has been shown to inhibit the growth of certain bacteria, making it beneficial for dental health. It also influences glucose metabolism, which is useful in managing diabetes .
Vergleich Mit ähnlichen Verbindungen
Xylitol: The non-labeled version of xylitol, commonly used as a sugar substitute.
Xylose: The precursor to xylitol, a five-carbon sugar.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used in medical applications, such as diuretics
Uniqueness of Xylitol-2-13C: The incorporation of the carbon-13 isotope makes this compound unique for research purposes. It allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-labeled compounds. This makes it an invaluable tool in both basic and applied research .
Eigenschaften
Molekularformel |
C5H12O5 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
(2R,3R,4S)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i3+1/m1/s1 |
InChI-Schlüssel |
HEBKCHPVOIAQTA-ZVBPZXGCSA-N |
Isomerische SMILES |
C([C@@H]([C@H]([13C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


